

An In-depth Technical Guide to 6-Bromo-8-methyl-5-nitroquinoline

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Compound of Interest

Compound Name: 6-Bromo-8-methyl-5-nitroquinoline

Cat. No.: B3282902

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Disclaimer: Direct experimental data for **6-bromo-8-methyl-5-nitroquinoline** is not readily available in public databases. The information presented herein is a technical guide constructed from data on closely related analogues and established principles of organic chemistry and pharmacology. The properties and protocols are estimations and should be treated as such.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of their chemical and pharmacological properties. This guide focuses on the specific, albeit sparsely documented, compound **6-Bromo-8-methyl-5-nitroquinoline**. By examining its structural components—a quinoline core, a bromo substituent, a methyl group, and a nitro group—we can infer its likely characteristics and potential applications in research and drug development. This document provides a summary of its probable chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related molecules.

IUPAC Name and Chemical Structure

The systematic IUPAC name for the compound is **6-Bromo-8-methyl-5-nitroquinoline**.

The structure consists of a quinoline ring system with a bromine atom at position 6, a methyl group at position 8, and a nitro group at position 5.

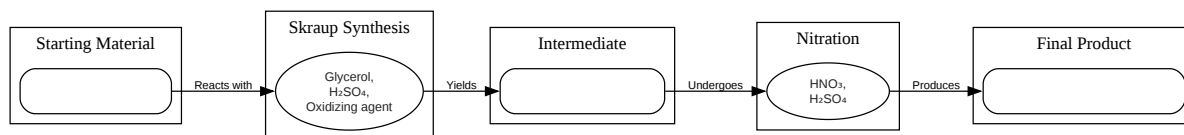
Physicochemical Properties (Estimated)

Quantitative data for **6-Bromo-8-methyl-5-nitroquinoline** is not available. The following table summarizes the physicochemical properties of structurally similar compounds to provide an estimated profile.

Property	6-Bromo-8-nitroquinoline[1]	6-Bromo-5-nitroquinoline[2]	6-Methyl-5-nitroquinoline[3]	5-Bromo-8-methyl-6-nitroquinoline[4]	6-Bromo-8-methyl-5-nitroquinoline (Estimated)
Molecular Formula	C ₉ H ₅ BrN ₂ O ₂	C ₉ H ₅ BrN ₂ O ₂	C ₁₀ H ₈ N ₂ O ₂	C ₁₀ H ₇ BrN ₂ O ₂	C ₁₀ H ₇ BrN ₂ O ₂
Molecular Weight (g/mol)	253.05	253.05	188.18	267.09	~267.09
XLogP3	2.6	2.7	2.4	-	~2.8-3.0
CAS Number	68527-67-3	98203-04-4	23141-61-9	-	Not available

Proposed Synthesis Pathway

A plausible synthetic route for **6-Bromo-8-methyl-5-nitroquinoline** can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, followed by directed electrophilic substitution. A potential workflow is outlined below.



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Caption: Proposed synthesis workflow for **6-Bromo-8-methyl-5-nitroquinoline**.

Experimental Protocol:

Step 1: Synthesis of 6-Bromo-8-methylquinoline (via Skraup Reaction)

- To a mixture of 2-bromo-4-methylaniline, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate), slowly add concentrated sulfuric acid while cooling.
- Heat the mixture cautiously under reflux for several hours.
- After cooling, pour the reaction mixture into an excess of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
- Purify the crude 6-bromo-8-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Bromo-8-methylquinoline

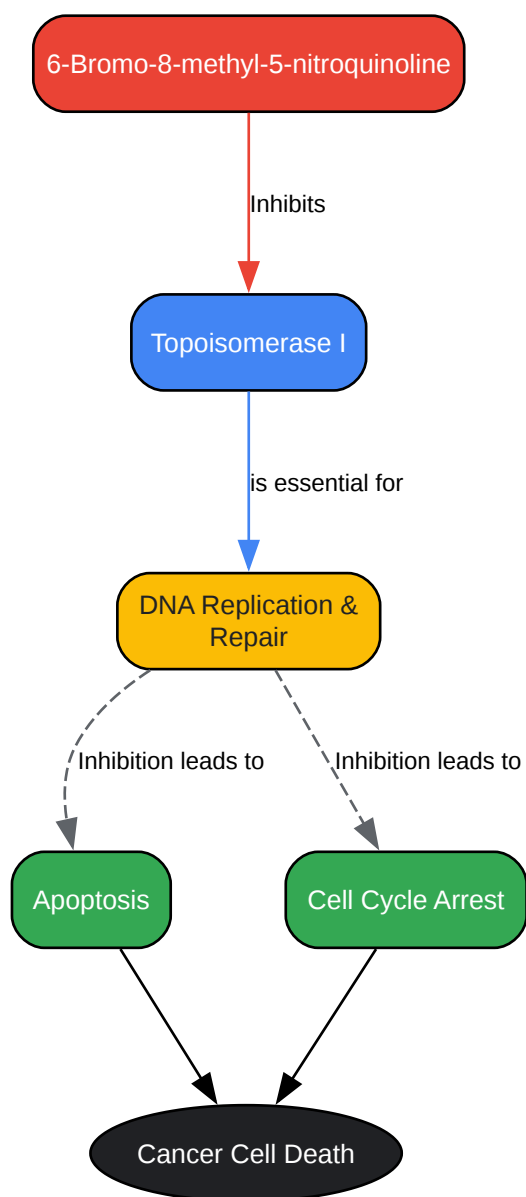
- Dissolve 6-bromo-8-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
- Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature. The directing effects of the existing substituents will favor the introduction of the nitro group at the C5 position.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure **6-Bromo-8-methyl-5-nitroquinoline**.

Potential Biological Activity and Signaling Pathways

While the biological activity of **6-Bromo-8-methyl-5-nitroquinoline** has not been specifically reported, studies on analogous compounds suggest potential anticancer properties. Bromo- and nitro-substituted quinolines have been shown to exhibit cytotoxic and apoptotic effects in various cancer cell lines.^[5] For instance, derivatives of 6-bromo-5-nitroquinoline have demonstrated antiproliferative activity.^[5]

One of the established mechanisms for anticancer activity in quinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. Some bromo-substituted hydroxyquinolines have been identified as potential topoisomerase I inhibitors.^[6] The nitro group can also contribute to biological activity, potentially through bio-reduction to reactive intermediates that can induce cellular damage in cancer cells.

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action is presented below.



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